Crystal Lattice Parameters of K₂NiF₄ vs. NiF₂ and K₂NiF₆: Defining Phase Purity for Solid-State Synthesis
K₂NiF₄ adopts a unique tetragonal I4/mmm structure with precise lattice constants that distinguish it from the simpler nickel fluorides. This structural specificity is critical for researchers requiring a pure K₂NiF₄-type phase as a precursor for oxide superconductor synthesis or as a 2D magnetic model system [1]. In contrast, NiF₂ crystallizes in the rutile structure (P4₂/mnm) with markedly different cell dimensions, and K₂NiF₆ adopts a cubic lattice [2] [3].
| Evidence Dimension | Unit cell parameters |
|---|---|
| Target Compound Data | a = 4.0130(6) Å, c = 13.088(2) Å, V = 210.78(4) ų, Space Group I4/mmm |
| Comparator Or Baseline | NiF₂: a = 4.6498 Å, c = 3.0838 Å, Space Group P4₂/mnm; K₂NiF₆: Cubic, a = 7.77 Å |
| Quantified Difference | c-axis is ~4.2× longer in K₂NiF₄ vs. NiF₂; unit cell volume is ~3.2× larger |
| Conditions | Single-crystal X-ray diffraction at 300 K |
Why This Matters
Accurate lattice parameters enable unambiguous phase identification via XRD and are essential for epitaxial growth calculations and density functional theory (DFT) modeling.
- [1] Yeh, S. K.; Wu, S. Y.; Lee, C. S.; Wang, Y. Electron-density distribution in a crystal of potassium tetrafluoronickelate, K₂NiF₄. Acta Crystallographica Section B 1993, 49 (5), 806–811. View Source
- [2] MINCRYST. Nickel Fluoride (NiF₂) Crystal Structure Data. View Source
- [3] Reisfeld, M. J.; Asprey, L. B.; Penneman, R. A. The preparation and characterisation of sodium hexafluoronickelate(IV). Journal of Inorganic and Nuclear Chemistry 1964, 26 (12), 2145–2149. View Source
